
Lucidumol A
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Lucidumol A is typically extracted directly from Ganoderma lucidum. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the triterpenoids from the mushroom. The extract is then purified using chromatographic techniques to obtain this compound in its pure form .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum. The mushroom is grown on substrates such as sawdust or wood chips under controlled conditions. Once the mushrooms are harvested, they undergo a series of extraction and purification steps to isolate this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Lucidumol A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced triterpenoid compounds .
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Lucidumol A has been primarily studied for its anticancer effects, particularly against colorectal cancer (CRC). Research indicates that it exerts significant cytotoxic effects on CRC cell lines, primarily by inducing apoptosis and suppressing cell proliferation.
Case Studies
A notable study published in 2022 explored this compound's effects on HCT116 colorectal cancer cells. The researchers found that treatment with this compound led to reduced cell viability and increased apoptosis, suggesting its potential as a therapeutic agent for CRC . The study utilized various assays, including wound healing and flow cytometry, to assess the compound's efficacy.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound exhibits significant anti-inflammatory activities. It has been shown to modulate inflammatory responses in macrophage-derived cell lines.
Case Studies
A comprehensive study assessed the anti-inflammatory effects of this compound on RAW264.7 cells. The results showed that this compound significantly inhibited the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both markers of inflammation . This suggests a promising role for this compound in treating inflammatory conditions associated with cancer.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
Lucidumol A exerts its effects through multiple molecular targets and pathways . It modulates various signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, this compound has been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer progression . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Lucidumol A is one of several triterpenoids found in Ganoderma lucidum. Other similar compounds include Ganodermanontriol, Ganoderic acid C2, and Ganosporeric acid A .
Comparison:
Ganodermanontriol: Exhibits similar anticancer and anti-inflammatory properties but differs in its molecular structure and specific biological activities.
Ganoderic acid C2: Known for its antiviral properties, particularly against the Dengue virus, and has a different mechanism of action compared to this compound.
Ganosporeric acid A: Also exhibits anticancer activity but has a distinct chemical structure and targets different molecular pathways.
This compound stands out due to its potent anticancer and anti-inflammatory effects, making it a unique and valuable compound for scientific research and potential therapeutic applications.
Biologische Aktivität
Lucidumol A is a triterpene compound derived from the medicinal mushroom Ganoderma lucidum, widely recognized for its various biological activities, particularly in cancer treatment and inflammation modulation. This article delves into the biological activity of this compound, emphasizing its anticancer effects, anti-inflammatory properties, and underlying molecular mechanisms.
Overview of Ganoderma lucidum
Ganoderma lucidum, also known as reishi or lingzhi, has been utilized in traditional medicine for centuries due to its purported health benefits. The mushroom contains numerous bioactive compounds, including polysaccharides and triterpenoids, which contribute to its therapeutic effects. Among these compounds, this compound has emerged as a significant focus of research.
Anticancer Effects
This compound exhibits notable anticancer properties, particularly against colorectal cancer (CRC). Studies have demonstrated that it suppresses tumor growth and metastasis at low concentrations. The following table summarizes key findings regarding its anticancer activity:
The anticancer effects of this compound are primarily mediated through:
- Regulation of Apoptotic Pathways : this compound alters the expression of Bcl-2 family proteins, decreasing antiapoptotic members (Bcl-2, MCL-1) while increasing pro-apoptotic proteins (Bax) . This shift promotes apoptosis in cancer cells.
- Inhibition of Metastasis : The compound significantly reduces the metastatic potential of CRC cells by modulating cellular signaling pathways involved in migration and invasion .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits potent anti-inflammatory activity. The compound has been shown to modulate inflammatory responses in macrophages, which play a crucial role in the immune system's response to pathogens and tissue injury.
Key Findings on Anti-inflammatory Activity
Study | Cell Line | Key Findings |
---|---|---|
Shin et al. (2022) | RAW264.7 macrophages | Downregulated TNF-α and IL-6 production; inhibited COX-2 and iNOS expression; modulated inflammatory marker genes. |
Case Studies
Several case studies have explored the therapeutic potential of this compound in clinical settings:
- Colorectal Cancer Treatment : In vitro studies demonstrated that this compound effectively reduced tumor cell proliferation and induced apoptosis in CRC cell lines, suggesting its potential as an adjunct therapy in CRC management.
- Inflammatory Diseases : Research indicates that this compound may provide relief in conditions characterized by chronic inflammation through its ability to suppress proinflammatory cytokines and modulate immune responses.
Eigenschaften
IUPAC Name |
(5R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-18(9-10-24(33)27(4,5)34)19-11-16-30(8)25-20(12-15-29(19,30)7)28(6)14-13-23(32)26(2,3)22(28)17-21(25)31/h18-19,22,24,33-34H,9-17H2,1-8H3/t18-,19-,22+,24+,28-,29-,30+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGCWXNRZNCAJG-AMKDLFIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944356 | |
Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217476-73-8 | |
Record name | Lucidumol A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=217476-73-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lanost-8-ene-3,7-dione, 24,25-dihydroxy-, (24S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0217476738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24,25-Dihydroxylanost-8-ene-3,7-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.